molecular formula C27H25ClN2O5 B4161529 2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride

2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride

Cat. No.: B4161529
M. Wt: 492.9 g/mol
InChI Key: QALCHYPQVALLAR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a dimethoxyphenyl group, and a quinolinecarboxamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

    Quinolinecarboxamide Formation: The quinolinecarboxamide moiety is synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzodioxole and dimethoxyphenyl intermediates with the quinolinecarboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinolinecarboxamide moiety, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nucleophiles like amines and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5.ClH/c1-16(17-8-10-23(31-2)25(12-17)32-3)28-27(30)20-14-22(29-21-7-5-4-6-19(20)21)18-9-11-24-26(13-18)34-15-33-24;/h4-14,16H,15H2,1-3H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALCHYPQVALLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride
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2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride
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2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride
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2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride
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2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride

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